

# **Preventing off-target effects of TP-238**

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Compound of Interest		
Compound Name:	TP-238	
Cat. No.:	B1193851	Get Quote

# **Technical Support Center: TP-238**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **TP-238**, a chemical probe for the bromodomains of CECR2 and BPTF.

# Frequently Asked Questions (FAQs)

Q1: What are the primary targets and potencies of **TP-238**?

A1: **TP-238** is a potent chemical probe that targets the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2] It exhibits on-target biochemical activity with an IC50 of 30 nM against CECR2 and 350 nM against BPTF in AlphaScreen assays.[1][2][3] In cell-based NanoBRET™ assays, **TP-238** demonstrates target engagement with an EC50 of 289 nM for CECR2 and 228 nM for BPTF.[1]

Q2: What are the known off-target effects of **TP-238**?

A2: The primary known off-target for **TP-238** is the bromodomain of BRD9, against which it has an IC50 of 1.4  $\mu$ M.[1][2][3] This represents a significant selectivity margin compared to its ontarget activities. **TP-238** has been profiled against a panel of 338 kinases and showed no significant activity at a concentration of 1  $\mu$ M.[1][2][3]

Q3: How can I minimize the risk of off-target effects in my experiments?



A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of **TP-238** that elicits the desired on-target phenotype.[4] We recommend using **TP-238** at concentrations no higher than 2 µM in cellular assays.[1] Additionally, performing doseresponse experiments is essential to distinguish on-target from potential off-target effects that may appear at higher concentrations.[4] It is also highly recommended to use the provided negative control, TP-422, in parallel with **TP-238** to confirm that the observed cellular phenotype is a result of on-target activity.[1]

Q4: I am observing unexpected cellular toxicity. Could this be an off-target effect?

A4: Unexpected cellular toxicity, especially at concentrations higher than the recommended range, could indicate an off-target effect.[4] It is important to perform a dose-response curve to determine if the toxicity correlates with the on-target EC50 values.[4] Comparing the results with the negative control, TP-422, which is inactive against CECR2 and BPTF, can help determine if the toxicity is due to inhibition of the intended targets or an unrelated off-target interaction.[1]

Q5: How can I experimentally validate that my observed phenotype is due to on-target inhibition of BPTF/CECR2?

A5: Orthogonal validation methods are crucial for confirming on-target activity. One effective strategy is genetic validation using techniques like CRISPR-Cas9 or siRNA to knock down or knock out the target protein (BPTF or CECR2).[4] If the phenotype observed with **TP-238** treatment is replicated in the knockout/knockdown cells, it provides strong evidence for ontarget action.[4] Additionally, using a structurally different inhibitor for the same target, if available, and observing the same phenotype can also strengthen the conclusion of on-target activity.[4]

# Data Summary TP-238 Potency and Selectivity



Target	Assay Type	Potency (IC50/EC50/Kd)	Reference
CECR2	AlphaScreen	30 nM (IC50)	[1][2][3]
ITC	10 nM (Kd)	[1][2][3]	
NanoBRET™	289 nM (EC50)	[1]	_
BPTF	AlphaScreen	350 nM (IC50)	[1][2][3]
ITC	120 nM (Kd)	[1][2][3]	
NanoBRET™	228 nM (EC50)	[1]	_
BRD9	AlphaScreen	1.4 μM (IC50)	[1][2][3]
Kinase Panel (338)	Various	No activity at 1 μM	[1][2][3]

**Negative Control: TP-422** 

Target	Assay Type	Potency	Reference
CECR2	NanoBRET™	Inactive	[1]
BPTF	NanoBRET™	Inactive	[1]

# Experimental Protocols Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that **TP-238** engages with its target proteins (CECR2/BPTF) within a cellular context by measuring changes in their thermal stability upon ligand binding.[4]

#### Methodology:

- Cell Treatment: Treat intact cells with TP-238 at the desired concentration and a vehicle control for a specified duration.
- Cell Lysis: Harvest and lyse the cells to obtain protein extracts.



- Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a brief period (e.g., 3 minutes) to induce protein denaturation.[4]
- Pelleting: Centrifuge the heated samples to pellet the aggregated, denatured proteins.[4]
- Supernatant Collection: Carefully collect the supernatant which contains the soluble, non-denatured proteins.[4]
- Protein Quantification: Quantify the amount of the target protein (CECR2 or BPTF) remaining in the soluble fraction using methods such as Western Blot or mass spectrometry.
- Data Analysis: Plot the percentage of soluble target protein as a function of temperature. A
  shift in the melting curve to a higher temperature in the presence of TP-238 indicates target
  engagement.

## **Kinase Selectivity Profiling**

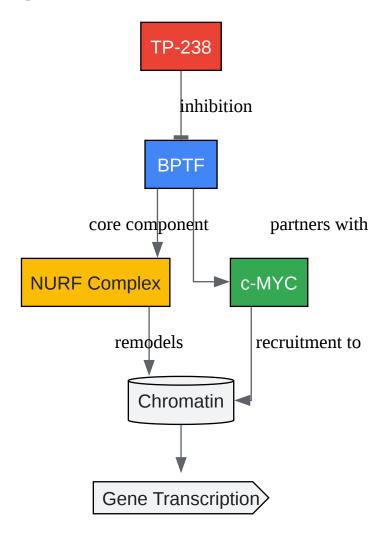
Objective: To determine the inhibitory activity of **TP-238** against a broad panel of kinases to identify potential off-targets.[4]

#### Methodology:

- Compound Preparation: Prepare a stock solution of **TP-238** (e.g., 10 mM in DMSO) and perform serial dilutions to generate a range of concentrations for IC50 determination.
- Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
- Compound Addition: Add the diluted **TP-238** or a vehicle control (e.g., DMSO) to the wells.
- Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes).[4]
- Signal Detection: Add a detection reagent that measures either the remaining ATP (luminescence) or the amount of phosphorylated substrate (fluorescence).
- Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[4]



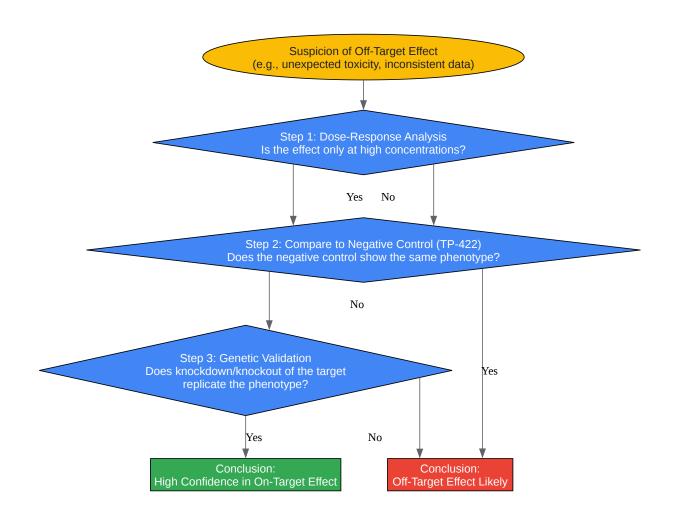
# **Visualizations**



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Caption: BPTF's role in c-MYC mediated transcription and its inhibition by TP-238.





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Caption: Troubleshooting workflow for suspected off-target effects of TP-238.



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